molecular formula C6H4NO2- B505614 Nicotinate

Nicotinate

Cat. No.: B505614
M. Wt: 122.1g/mol
InChI Key: PVNIIMVLHYAWGP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotinate, also known as nicotinic acid or vitamin B3, is a water-soluble compound critical in cellular metabolism as a precursor to nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), coenzymes essential for redox reactions and energy production . It is widely used pharmacologically to treat dyslipidemia due to its ability to lower LDL cholesterol and triglycerides while raising HDL cholesterol . Structurally, this compound consists of a pyridine ring with a carboxylic acid group at the 3-position (C₅H₄N–COOH). Its derivatives, such as esters (e.g., hexyl this compound, menthyl this compound) and metal complexes (e.g., chromium(III) this compound), exhibit distinct physicochemical and biological properties .

Q & A

Q. Basic: What are the standard analytical methods for quantifying nicotinate levels in biological matrices, and how can reproducibility be ensured?

Answer:
this compound quantification typically employs liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) with UV detection. Key methodological considerations include:

  • Sample preparation : Acidic extraction to stabilize this compound and remove interfering compounds.
  • Validation : Calibration curves, spike-recovery tests, and intra-/inter-day precision assessments to meet analytical standards .
  • Reproducibility : Detailed protocols for instrument settings (e.g., column type, mobile phase gradients) and adherence to guidelines like NIH reporting standards for preclinical studies to enable replication .

Q. Advanced: How can structural determinants of this compound phosphoribosyltransferase (NAPRT) activity be investigated across species with divergent enzyme architectures?

Answer:
Comparative studies require:

  • X-ray crystallography : Resolve 3D structures of NAPRT from thermophilic (e.g., Thermoplasma acidophilum) and mesophilic species to identify conserved active-site residues .
  • Site-directed mutagenesis : Target β-strands and helices in the C-terminal domain to assess catalytic contributions.
  • Kinetic assays : Measure PRPP binding affinity (Km) and turnover rates (kcat) under varying pH/temperature conditions to correlate structure-function relationships .

Q. Basic: What experimental designs are optimal for studying this compound’s role in cellular NAD+ biosynthesis?

Answer:

  • Isotopic labeling : Use <sup>13</sup>C-nicotinate to track incorporation into NAD+ via LC-MS.
  • Knockdown models : siRNA targeting NAPRT to observe NAD+ depletion effects.
  • Controls : Include nicotinamide-treated groups to distinguish salvage pathway contributions .

Q. Advanced: How can metabolomics data on this compound metabolism be integrated with transcriptomic profiles to identify regulatory nodes?

Answer:

  • Multi-omics pipelines : Pair LC-MS-based this compound quantification with RNA-seq to correlate metabolite levels with NAPRT gene expression.
  • Pathway enrichment : Tools like MetaboAnalyst 5.0 map this compound-related DEMs (differentially expressed metabolites) to lipid metabolism pathways (e.g., sphingolipid metabolism) and cross-reference with KEGG transcriptomic datasets .
  • Network analysis : Use weighted gene co-expression networks (WGCNA) to identify hub genes regulating NAD+ synthesis .

Q. Basic: What are common pitfalls in assessing this compound’s bioavailability, and how can they be mitigated?

Answer:

  • Matrix effects : Plasma proteins may bind this compound; use protein precipitation or solid-phase extraction.
  • Interindividual variability : Stratify cohorts by age, diet, or gut microbiota composition.
  • Dose-response calibration : Validate in vivo models (e.g., rodents) with controlled this compound administration routes (oral vs. intravenous) .

Q. Advanced: How can contradictions in this compound enzyme kinetics studies (e.g., conflicting Km values across species) be resolved?

Answer:

  • Comparative docking studies : Model PRPP binding in NAPRT homologs using software like AutoDock Vina to identify species-specific binding pocket conformations .
  • pH/Temperature profiling : Test enzyme activity under physiologically relevant conditions (e.g., thermophilic enzymes at 70°C).
  • Meta-analysis : Aggregate kinetic data from public repositories (e.g., BRENDA) to identify outliers and normalize experimental parameters .

Q. Basic: How can researchers ensure reproducibility in this compound-related cell culture experiments?

Answer:

  • Culture conditions : Standardize media (e.g., DMEM vs. RPMI), fetal bovine serum (FBS) batches, and cell passage numbers.
  • Documentation : Publish full protocols in supplementary materials, including this compound stock preparation (solvent, concentration) and exposure duration .
  • Data sharing : Deposit raw metabolomics data in repositories like MetaboLights for independent validation .

Q. Advanced: What strategies evaluate this compound’s epigenetic effects via NAD+-dependent mechanisms (e.g., sirtuin activation)?

Answer:

  • ChIP-seq : Profile histone acetylation (H3K9ac) in sirtuin-overexpressing cells treated with this compound.
  • Methylation analysis : Use bisulfite sequencing to assess DNA methylation changes linked to NAD+ availability.
  • Pharmacological inhibition : Co-treat with sirtuin inhibitors (e.g., EX527) to isolate this compound-specific effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinate Esters

This compound esters (e.g., methyl this compound, hexyl this compound) are prodrugs designed to enhance lipid solubility and bioavailability. These esters are hydrolyzed by human serum albumin (HSA) or esterases in plasma to release free nicotinic acid. Key differences include:

  • Hydrolysis Rates : Methyl this compound has a half-life of >95 hours in HSA, whereas 2-butoxyethyl this compound hydrolyzes rapidly (<15 minutes) .
  • Pharmacological Effects : Hexyl this compound penetrates skin more effectively than nicotinic acid, making it useful in topical formulations for improving microcirculation .
  • Thermal Stability : Menthyl this compound, synthesized via solvent-free methods, exhibits industrial viability for cosmetic applications due to its stability and purity .

Table 1: Hydrolysis Rates of this compound Esters in Human Serum Albumin (50 μM, pH 7.4, 37°C)

Ester Half-Life (hours) Reference
Methyl this compound >95
2-Butoxyethyl this compound <0.25
Hexyl this compound Not reported

Nicotinamide (Vitamin B3 Amide)

Nicotinamide (C₅H₄N–CONH₂) shares the pyridine core of this compound but replaces the carboxylic acid with an amide group. Key distinctions include:

Vitamin E this compound

α-Tocopheryl this compound combines nicotinic acid with α-tocopherol (vitamin E). Unlike α-tocopheryl succinate, it lacks anticancer activity and is hydrolyzed more slowly, leading to prolonged systemic exposure .

Table 2: Comparative Effects of Vitamin E Esters

Ester Key Properties Reference
α-Tocopheryl this compound Slow hydrolysis; no anticancer activity
α-Tocopheryl succinate Rapid hydrolysis; induces apoptosis

Metal-Nicotinate Complexes

  • Chromium(III) this compound : Used in nutritional supplements, but its polymeric structure (Cr³⁺-nicotinate-hydroxide-water) varies with synthesis methods, complicating clinical interpretations .
  • Ni/Zn-Nicotinate Complexes : Employed in semiconductor photodiodes. Ni-centered this compound has a bandgap of 3.87 eV, while Zn-centered this compound exhibits 4.04 eV, influencing optoelectronic performance .

Pharmacodynamic and Kinetic Comparisons

  • Xanthinol this compound: A xanthine derivative of this compound, it enhances cerebral oxygen supply and shows age-dependent efficacy in memory improvement (effective in elderly patients) compared to nicotinic acid, which benefits younger cohorts .
  • Bacterial Metabolism: Azorhizobium caulinodans metabolizes this compound as a nitrogen source but cannot utilize analogs like 2-chlorothis compound or 2-aminothis compound, highlighting structural specificity .

Preparation Methods

Preparation of 2-Methyl Nicotinate via Acid-Catalyzed Reaction of Precursors

One of the most prominent methods involves a multi-step synthesis starting from readily available organic compounds, such as tetramethoxypropane derivatives, reacting under acid catalysis to produce intermediates that are subsequently transformed into 2-methyl this compound.

Methodology Overview:

  • Initial reaction of tetramethoxypropane with hydrochloric acid at controlled temperatures (around 40°C) for approximately 3 hours, yielding a key intermediate (Compound B).
  • Subsequent reaction of Compound B with β-aminocrotonate esters in an organic solvent at 50-60°C for 5-7 hours produces the 2-methyl this compound.

Research Findings:

  • The process avoids the use of acrolein, a toxic and hazardous reagent, favoring safer reagents like tetramethoxy derivatives.
  • Reaction conditions such as temperature (50-60°C) and reaction times (around 5-7 hours) are optimized to maximize yield and conversion efficiency.
  • The overall yield of 2-methyl this compound can reach approximately 71%, with purity levels exceeding 98%, demonstrating the process's efficiency.

Data Table 1: Preparation Parameters and Outcomes

Step Reagent/Reactant Temperature (°C) Reaction Time (hours) Yield (%) Purity (%)
1 Tetramethoxypropane + Hydrochloric acid 40 3 - -
2 Compound B + β-aminocrotonate ester 50-60 5-7 71 >98

Note: The process emphasizes the avoidance of acrolein, simplifying scale-up and reducing toxicity.

Alternative Synthesis Using Esterification and Transesterification

Another approach involves transesterification reactions where menthol reacts with nicotinic acid esters (such as methyl or ethyl this compound) in the presence of catalysts like sodium methoxide or potassium methoxide.

Methodology Overview:

  • Menthol is reacted with methyl or ethyl this compound under alkaline catalysis at temperatures around 60°C.
  • This process is often conducted under vacuum to facilitate distillation of excess reactants and by-products, leading to high-purity menthyl this compound.

Data Table 2: Transesterification Process Parameters

Reactants Catalyst Temperature (°C) Reaction Time (hours) Yield (%) Purity (%)
Menthol + Methyl this compound Sodium methoxide 60 5-7 83-87 >98.5

Note: The process benefits from continuous distillation under vacuum, which ensures high purity and minimizes secondary reactions.

Innovative Methods Using Activated Carbon in Distillation

Recent advancements have introduced the use of activated carbons during the distillation phase to improve the purity and yield of this compound compounds, especially for high-boiling compounds like menthyl this compound.

Methodology Overview:

  • During vacuum distillation at temperatures around 150-170°C, powdered activated carbon is added in small quantities (0.3-1.2% by weight).
  • The activated carbon acts as an inert adsorbent, removing residual impurities and preventing thermal degradation of the product.

Research Findings:

  • This method yields menthyl this compound with purity levels greater than 99.5%, with yields around 83-87%.
  • The process is environmentally friendly, as it eliminates the need for extensive washing or neutralization steps, and reduces solvent use.

Data Table 3: Activated Carbon-Assisted Distillation

Additive Concentration (% w/w) Temperature (°C) Vacuum (mbar) Yield (%) Purity (%)
Powdered activated carbon 0.3-1.2 150-170 0.5-2 83-87 >99.5

Note: The inertness and thermal stability of activated carbons make them ideal for high-temperature distillation of this compound derivatives.

Environmental and Industrial Considerations

The described methods emphasize environmentally sustainable practices:

  • Avoidance of hazardous reagents such as acrolein and methylene chloride.
  • Minimal use of water and organic solvents, reducing waste and disposal issues.
  • High yields and purities facilitate industrial scalability and cost efficiency.

Summary of Key Findings

Aspect Details
Main Precursors Tetramethoxypropane derivatives, nicotinic acid esters, menthol
Catalysts Acid catalysts (hydrochloric, p-toluenesulfonic acid), alkoxides (sodium/methyl)
Reaction Conditions Temperatures between 40-60°C, reaction times 3-7 hours
Purification Vacuum distillation, activated carbon adsorption
Yields Typically 71-87%
Purity Usually >98%, often exceeding 99.5% with activated carbon

Properties

Molecular Formula

C6H4NO2-

Molecular Weight

122.1g/mol

IUPAC Name

pyridine-3-carboxylate

InChI

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/p-1

InChI Key

PVNIIMVLHYAWGP-UHFFFAOYSA-M

SMILES

C1=CC(=CN=C1)C(=O)[O-]

Canonical SMILES

C1=CC(=CN=C1)C(=O)[O-]

Synonyms

3 Pyridinecarboxylic Acid
3-Pyridinecarboxylic Acid
Aluminum Salt, Niacin
Enduracin
Hydrochloride, Niacin
Induracin
Lithium Nicotinate
Niacin
Niacin Aluminum Salt
Niacin Ammonium Salt
Niacin Calcium Salt
Niacin Cobalt (2+) Salt
Niacin Copper (2+) Salt
Niacin Hydrochloride
Niacin Iron (2+) Salt
Niacin Lithium Salt
Niacin Lithium Salt, Hemihydrate
Niacin Magnesium Salt
Niacin Manganese (2+) Salt
Niacin Potassium Salt
Niacin Sodium Salt
Niacin Tartrate
Niacin Tosylate
Niacin Zinc Salt
Nicamin
Nico 400
Nico-400
Nico400
Nicobid
Nicocap
Nicolar
Nicotinate
Nicotinate, Lithium
Nicotinic Acid
Potassium Salt, Niacin
Sodium Salt, Niacin
Tartrate, Niacin
Tosylate, Niacin
Wampocap

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In this Example a USP grade nicotinamide product was recovered from a crude nicotinamide product medium. The crude contained 39.7% nicotinamide, 2.15% sodium nicotinate and 0.14% 3-cyanopyridine. These and all other percentages given in this Example are percentages by weight unless indicated otherwise. The total sodium content of the medium was 0.38%. On a dry basis, the reaction crude contained 93.7% nicotinamide, 5.07% sodium nicotinate, 0.33% 3-cyanopyridine, and 0.9% total sodium. Cation and weak base resins were utilized in the recovery process. The cation exchange resin was Dowex Marathon C, a sulfonated copolymer of styrene and divinylbenzene (gel form). The weak base resin was Dowex Marathon WBA, a dimethylamine-functionalized chloromethylated copolymer of styrene and divinylbenzene (macroporous form with a monodisperse size distribution). After washing with deionized water, these resins were loaded into columns each having an inner diameter of 15 mm and a height of 30 cm, leaving about 1.5 inches head space at the top of the columns. The reaction crude was then successively treated over the cation-exchange resin (at 28 ml/min), the weak base resin (20 ml/min), the cation-exchange resin (28 ml/min), and the weak base resin (20 ml/min). The cation-exchange resin was regenerated after every ten bed volumes of reaction crude, by a cycle that included a water wash (20 ml/min, 1.25 bed volumes), a 12% sulfuric acid strip (7 ml/min, 1 bed volume), and another water wash (20 ml/min, 1.25 bed volumes). The weak base resin was regenerated after every five bed volumes of reaction crude, by a cycle including a water wash (20 ml/min, 1.6 bed volumes), a 4% sodium hydroxide strip (20 ml/min, 1 bed volume), and another water wash (2.6 bed volumes). The feeds were analyzed by HPLC after the first pass cation-exchange and weak base, and second pass cation-exchange and weak base. Typical results from such experiments are presented in Table 1 below, top. The lower section of Table 1 gives a typical product analysis on a water free basis. The extreme right hand column of Table 1 sets out the results of an analysis of the product after recovery by evaporation (no crystallization performed). As can be seen, this processing reduced the 0.9% initial sodium to an undetectable level, and the initial 5.07% nicotinate to 0.13% (as nicotinic acid) on a dry weight basis, providing a USP grade nicotinamide.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Nicotinate
Nicotinate

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